N-butyl-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide
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Overview
Description
N-butyl-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide: is a complex organic compound that belongs to the class of benzamides Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the methoxyphenyl group:
Formation of the benzamide core: The final step involves the condensation of the oxadiazole intermediate with butylamine and a benzoyl chloride derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Substitution: The benzamide core can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, while nitration typically involves a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Pharmaceuticals: The compound’s benzamide core is a common motif in drug design, potentially offering therapeutic benefits such as anti-inflammatory, analgesic, or anticancer activities.
Biological Probes: It can be used as a molecular probe to study biological pathways and interactions due to its ability to bind specific targets.
Industry:
Agriculture: The compound may be explored for its potential as a pesticide or herbicide, given the biological activity of similar benzamide derivatives.
Plastics and Polymers: Its incorporation into polymer matrices can enhance the material properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-butyl-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide is largely dependent on its interaction with specific molecular targets. The oxadiazole ring and methoxyphenyl group can facilitate binding to enzymes or receptors, modulating their activity. For instance, in a pharmaceutical context, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
N-butylbenzamide: A simpler analogue lacking the oxadiazole and methoxyphenyl groups.
4-methoxybenzamide: Contains the methoxyphenyl group but lacks the oxadiazole ring and butyl group.
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide: Similar structure but without the butyl group.
Uniqueness: N-butyl-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the oxadiazole ring enhances its stability and ability to participate in diverse chemical reactions, while the methoxyphenyl group can modulate its interaction with biological targets.
Properties
IUPAC Name |
N-butyl-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-3-4-13-22-21(25)17-7-5-6-8-18(17)27-14-19-23-20(24-28-19)15-9-11-16(26-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCWAMWRIMLSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1OCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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